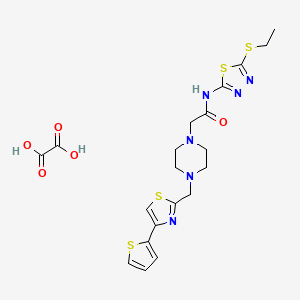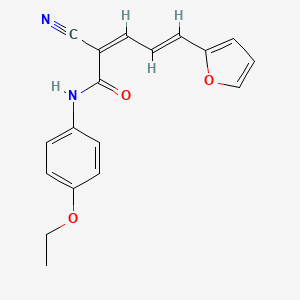![molecular formula C15H10FN3O3 B2561653 4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 510765-24-9](/img/structure/B2561653.png)
4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic structure, and a benzamide moiety
Preparation Methods
The synthesis of 4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy and oxo groups: These functional groups can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Amidation: The final step involves the formation of the benzamide moiety through a condensation reaction between the amine group of the pyrido[1,2-a]pyrimidine core and a benzoyl chloride derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.
Condensation: The amide group can participate in condensation reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers can use this compound to study its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of innovative synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation through experimental studies.
Comparison with Similar Compounds
4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can be compared with other similar compounds, such as:
Paliperidone: A compound with a similar pyrido[1,2-a]pyrimidine core but different substituents, used as an antipsychotic medication.
Indole Derivatives: Compounds with a similar heterocyclic structure that exhibit a wide range of biological activities, including antiviral and anticancer properties
Quinolone Derivatives: Compounds with a similar bicyclic structure that are used as antibiotics and exhibit various pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-fluoro-N-(9-hydroxy-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-10-5-3-9(4-6-10)14(21)18-11-8-17-13-12(20)2-1-7-19(13)15(11)22/h1-8,20H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPKATBKMJFDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)F)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2561572.png)


![6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2561576.png)

![4,6-Dimethyl-2-{4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2561580.png)
![N-[Cyclobutyl(phenyl)methyl]prop-2-enamide](/img/structure/B2561581.png)
![3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2561584.png)




![2-Methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2561591.png)

